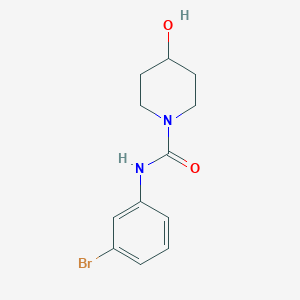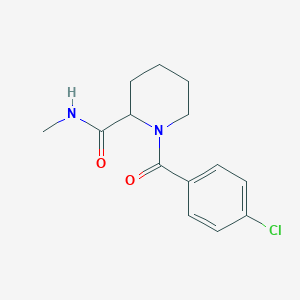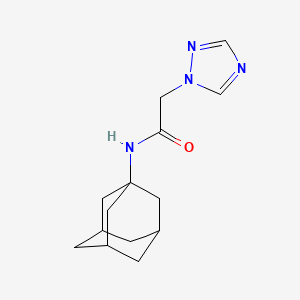
2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone, also known as TBS-DHIQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of isoquinoline, which is a core structure found in many biologically active compounds. In
Wirkmechanismus
The mechanism of action of 2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In the case of its anti-cancer activity, 2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone was found to induce apoptosis by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. For its anti-inflammatory effects, 2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone was shown to inhibit the activation of the NF-κB signaling pathway, which is a key regulator of inflammation.
Biochemical and Physiological Effects:
2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been shown to modulate various biochemical and physiological processes, including cell cycle progression, apoptosis, inflammation, and viral replication. Its anti-cancer effects are attributed to its ability to induce cell cycle arrest and apoptosis, while its anti-inflammatory effects are due to its ability to suppress the production of pro-inflammatory cytokines. 2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone's antiviral activity is believed to be due to its ability to inhibit viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone has demonstrated multiple biological activities, making it a versatile compound for studying various biological processes. However, one limitation of using 2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is its low solubility in water, which may require the use of organic solvents that can affect the biological activity of the compound.
Zukünftige Richtungen
There are several future directions for the study of 2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone. One direction is to further investigate its mechanism of action, particularly in relation to its anti-cancer and antiviral activities. Another direction is to explore the potential of 2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone as a lead compound for drug development. This could involve the synthesis of analogs with improved pharmacokinetic properties and efficacy. Lastly, the potential of 2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone as a therapeutic agent for various diseases should be explored in preclinical and clinical studies.
Synthesemethoden
The synthesis of 2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves the reaction of tert-butylthiol with 3,4-dihydroisoquinoline-1(2H)-one in the presence of a catalyst. This reaction yields 2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone as a white solid with a melting point of 129-131°C. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been shown to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In a study conducted by Zhang et al., 2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone was found to inhibit the growth of human non-small cell lung cancer cells by inducing apoptosis and cell cycle arrest. Another study by Li et al. demonstrated that 2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone has potent anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Additionally, 2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been shown to have antiviral activity against the Zika virus.
Eigenschaften
IUPAC Name |
2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-15(2,3)18-11-14(17)16-9-8-12-6-4-5-7-13(12)10-16/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDPNEHROZQLMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(=O)N1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone](/img/structure/B7511595.png)
![(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7511605.png)








![N,5-dimethyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511663.png)
![1-Methyl-3-(2-methylphenyl)-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511673.png)